molecular formula C8H9BrN2O B2785411 3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one CAS No. 140911-21-3

3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one

货号 B2785411
CAS 编号: 140911-21-3
分子量: 229.077
InChI 键: PWTOWLSCRXUWQA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one is a chemical compound that has gained considerable attention in the scientific community. It is a synthetic intermediate useful for pharmaceutical synthesis . The molecular formula is C9H10BrNO and the molecular weight is 228.09 .


Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . They can be synthesized via many different methods of synthetic strategies . For instance, they can be synthesized by the condensation of alicyclic α, β-diketone with an α, β-diamine .


Molecular Structure Analysis

The structure of this compound is represented by the SMILES notation: O=C1NC2=C (CCCC2)C=C1Br .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 229.077 and a boiling point of 455.3±37.0 °C . It should be stored at 0-8 °C .

作用机制

3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one is a selective agonist of kappa opioid receptors. It has been shown to activate these receptors in the brain, leading to a range of physiological and biochemical effects. These effects include analgesia, sedation, and dysphoria. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to have analgesic effects, which may be mediated by the activation of kappa opioid receptors in the brain. It has also been shown to have sedative effects, which may be mediated by the modulation of neurotransmitter release in the brain. Additionally, this compound has been shown to have dysphoric effects, which may limit its therapeutic potential.

实验室实验的优点和局限性

One advantage of using 3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one in lab experiments is its selectivity for kappa opioid receptors. This allows researchers to study the effects of activating these receptors without interfering with other receptor systems. However, one limitation of using this compound is its dysphoric effects, which may limit its use in certain experiments.

未来方向

There are several future directions for research on 3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one. One area of interest is its potential therapeutic applications for neurological disorders. Further research is needed to determine the exact mechanisms of action of this compound and to identify any potential side effects. Additionally, there is a need for more studies on the effects of this compound on different receptor systems in the brain, as well as its interactions with other drugs. Finally, there is a need for the development of new and more efficient synthesis methods for this compound.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have selective agonist effects on kappa opioid receptors, leading to a range of physiological and biochemical effects. While its dysphoric effects may limit its therapeutic potential, further research is needed to fully understand the mechanisms of action and potential applications of this compound.

合成方法

The synthesis of 3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one involves the reaction of 2,3-dichloroquinoxaline with potassium bromide and sodium hydride in dimethylformamide. The resulting product is then purified through column chromatography. The yield of this synthesis method is reported to be around 50%.

科学研究应用

3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications for various neurological disorders, including pain, addiction, and mood disorders. It has also been used as a tool to study the role of kappa opioid receptors in the brain.

属性

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTOWLSCRXUWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=O)C(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

140911-21-3
Record name 3-bromo-1,2,5,6,7,8-hexahydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。